Lanthanum tris[bis(trimethylsilyl)amide]
Overview
Description
Lanthanum tris[bis(trimethylsilyl)amide] is a chemical compound with the linear formula La(N(Si(CH3)3)2)3 . It has a molecular weight of 620.06 . It is commercially available and has been shown to be a very effective catalyst for hydrosilylations of representative alkenes and dienes .
Synthesis Analysis
Lanthanum tris[bis(trimethylsilyl)amide] has been used as a catalyst in various organic synthesis reactions . For example, it has been used in the catalytic reduction of esters , the synthesis of pyrano[2,3-b]indol-2-ones , and the C-H alkylation of pyridines with olefins .Molecular Structure Analysis
The molecular structure of Lanthanum tris[bis(trimethylsilyl)amide] consists of a lanthanum atom surrounded by three bis(trimethylsilyl)amide groups . Each bis(trimethylsilyl)amide group consists of a nitrogen atom bonded to two trimethylsilyl groups and the lanthanum atom .Chemical Reactions Analysis
Lanthanum tris[bis(trimethylsilyl)amide] has been shown to be a very effective catalyst for hydrosilylations of representative alkenes and dienes in the presence of PhSiH3 . It has also been used in the catalytic reduction of esters , the synthesis of pyrano[2,3-b]indol-2-ones , and the C-H alkylation of pyridines with olefins .Physical And Chemical Properties Analysis
Lanthanum tris[bis(trimethylsilyl)amide] is a solid at room temperature . It has a melting point of 149-153 °C . It is sensitive to moisture and reacts rapidly with moisture, water, and protic solvents .Scientific Research Applications
Catalyst in Organic Synthesis
“Lanthanum tris[bis(trimethylsilyl)amide]” serves as a catalyst in organic synthesis . It facilitates various chemical reactions, enhancing the rate at which they occur. This makes it a valuable tool in the field of organic chemistry.
Ligand in Coordination Chemistry
This compound acts as a ligand in coordination chemistry . A ligand is an ion or molecule that binds to a central metal atom to form a coordination complex. This property is crucial in many chemical reactions and processes.
Synthesis of Other Organolanthanide Compounds
“Lanthanum tris[bis(trimethylsilyl)amide]” is used as a reagent for synthesizing other organolanthanide compounds . These compounds have various applications in different fields of science and technology.
Enantioselective Intramolecular Hydroamination
This compound serves as a catalyst precursor for enantioselective intramolecular hydroamination of aminoalkenes and aminodienes . This process is important in the production of certain types of organic compounds.
Formation of Conjugated Ynones
“Lanthanum tris[bis(trimethylsilyl)amide]” catalyzes a mild and highly selective addition of terminal alkynes to nitriles to form conjugated ynones . This reaction is significant in the synthesis of various organic compounds.
Catalytic Amidation of Aldehydes
This compound exhibits catalytic properties that facilitate the amidation of aldehydes with amines . This reaction is crucial in the production of amides, which are common in a wide range of chemical and pharmaceutical products.
Safety and Hazards
Lanthanum tris[bis(trimethylsilyl)amide] is classified as a flammable solid and can cause severe skin burns and eye damage . It releases flammable gases upon contact with water . Appropriate personal protective equipment, including a dust mask type N95 (US), eyeshields, and gloves, should be used when handling this compound .
Future Directions
Mechanism of Action
Target of Action
Lanthanum Tris[bis(trimethylsilyl)amide], also known as LaNTMS, is primarily used as a catalyst in various chemical reactions . Its primary targets are the reactant molecules in these reactions.
Mode of Action
LaNTMS acts as a homogeneous catalyst in ester reduction and deoxygenative reduction of amides . It interacts with its targets (esters and amides) and facilitates their conversion to other compounds. For instance, in ester reduction, LaNTMS helps cleave alkyl and aryl esters to the corresponding alkoxy- and aryloxy-boronic esters .
Biochemical Pathways
It’s known that the compound plays a crucial role in the catalysis of ester and amide reduction reactions . These reactions are part of larger biochemical pathways in synthetic chemistry.
Result of Action
The primary result of LaNTMS’s action is the conversion of esters and amides to other compounds. For example, in ester reduction, LaNTMS helps convert alkyl and aryl esters to the corresponding alkoxy- and aryloxy-boronic esters . These esters can then be hydrolyzed to alcohols .
Action Environment
The action of LaNTMS is influenced by various environmental factors. For instance, it is sensitive to air and moisture . Therefore, reactions involving LaNTMS are typically carried out under controlled conditions to prevent its decomposition and ensure its efficacy and stability.
properties
IUPAC Name |
bis(trimethylsilyl)azanide;lanthanum(3+) | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C6H18NSi2.La/c3*1-8(2,3)7-9(4,5)6;/h3*1-6H3;/q3*-1;+3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDYNTRMQDURVDM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)[N-][Si](C)(C)C.C[Si](C)(C)[N-][Si](C)(C)C.C[Si](C)(C)[N-][Si](C)(C)C.[La+3] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H54LaN3Si6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30421941 | |
Record name | Lanthanum tris[trimethyl-N-(trimethylsilyl)silanaminide] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30421941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
620.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
175923-07-6 | |
Record name | Lanthanum tris[trimethyl-N-(trimethylsilyl)silanaminide] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30421941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tris(N,N-bis(trimethylsilyl)amide) lanthanum(III) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.